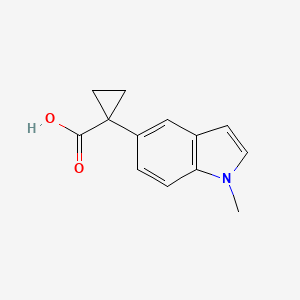

1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a cyclopropane ring attached to the indole moiety, which can influence its chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . For the specific compound , the cyclopropane ring can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

Industrial Production Methods

Industrial production of such compounds may involve large-scale Fischer indole synthesis followed by cyclopropanation. The reaction conditions are optimized to ensure high yield and purity, often using catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The compound can be reduced to form dihydroindole derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Dihydroindole derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid has various applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- 1-Methyl-1H-indole-5-carboxylic acid

- 1-Methylindolecarbaldehyde

- Indole-3-acetic acid

Uniqueness

1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is unique due to the presence of the cyclopropane ring, which can influence its chemical reactivity and biological properties. This structural feature distinguishes it from other indole derivatives and may contribute to its specific applications and effects .

Biological Activity

1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its indole and cyclopropane moieties, which contribute to its unique biological profile. The molecular formula is C_{11}H_{11}NO_2, with a molecular weight of approximately 189.21 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Effects : Studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in preclinical models, indicating its potential use in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotection, making it a candidate for neurodegenerative disease therapies.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, current findings suggest:

- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.

- Inhibition of Pro-inflammatory Cytokines : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.

- Neuroprotective Pathways : The compound may enhance antioxidant defenses and reduce oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha production | |

| Neuroprotective | Enhances antioxidant defenses |

Table 2: Case Studies

| Study | Model Used | Findings |

|---|---|---|

| In vitro study | Human breast cancer cells | Significant reduction in cell viability |

| In vivo study | Mouse model of inflammation | Decreased levels of inflammatory markers |

| Neuroprotection study | Rat model of neurodegeneration | Improved cognitive function post-treatment |

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the efficacy of this compound derivatives. For instance, modifications to the cyclopropane ring have been explored to improve bioavailability and selectivity towards cancer cells. These findings underline the compound's versatility and potential for further development in therapeutic applications.

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

1-(1-methylindol-5-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C13H13NO2/c1-14-7-4-9-8-10(2-3-11(9)14)13(5-6-13)12(15)16/h2-4,7-8H,5-6H2,1H3,(H,15,16) |

InChI Key |

QYLVLBXTUJTBOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C3(CC3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.